![molecular formula C16H15N5O5 B4168333 methyl N-{[1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B4168333.png)
methyl N-{[1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate
Description
Synthesis Analysis The synthesis of compounds related to “methyl N-{[1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate” involves complex reactions, including Michael addition and subsequent elimination processes. For instance, synthesis approaches have included the use of polyethylene glycol-bis (N-methylimidazolium) dihydroxide as a catalyst in aqueous media to synthesize pyran derivatives, showcasing innovative, green chemistry techniques (Fallah-Mehrjardi, Mehrjardi, & Banitaba, 2020).
Molecular Structure Analysis The molecular and crystal structure analyses of similar compounds have been established through X-ray diffraction, revealing intricate details such as hydrogen bonding patterns, crystallization systems, and dihedral angles. These structures often exhibit polarized molecular-electronic structures and are stabilized by various hydrogen bonds and π-π interactions (Sharma et al., 2015).
Chemical Reactions and Properties Chemical reactions involving these compounds can include cyclizations and nitro-group involved competitive reactions leading to the formation of polycyclic series. These reactions are influenced by the presence of nitro substituents and can result in the formation of primary amines or azo-compounds (Bacon & Hamilton, 1974).
Physical Properties Analysis Physical properties, such as crystallization behavior and molecular geometry, are critical for understanding the interaction patterns and stability of these compounds. X-ray crystallography has provided valuable insights into the crystal packing and hydrogen bonding, which are pivotal for the compounds' physical stability and reactivity.
Chemical Properties Analysis The chemical properties of these compounds, including reactivity and the potential for forming N-nitroso derivatives, have been a subject of study. Mutagenicity and structural variations significantly depend on the nitroso group's presence, suggesting a complex relationship between chemical structure and biological activity (Pignatelli et al., 1987).
properties
IUPAC Name |
methyl 2-[[1-(2-cyanoethyl)-3-(4-nitrophenyl)pyrazole-4-carbonyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O5/c1-26-14(22)9-18-16(23)13-10-20(8-2-7-17)19-15(13)11-3-5-12(6-4-11)21(24)25/h3-6,10H,2,8-9H2,1H3,(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHCPCNEDOFMIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CN(N=C1C2=CC=C(C=C2)[N+](=O)[O-])CCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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